molecular formula C10H20N2O B3121959 3-(Cyclohexylamino)-N-methylpropanamide CAS No. 297734-22-6

3-(Cyclohexylamino)-N-methylpropanamide

Cat. No.: B3121959
CAS No.: 297734-22-6
M. Wt: 184.28 g/mol
InChI Key: IJCYCRSMCCLDFG-UHFFFAOYSA-N
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Description

3-(Cyclohexylamino)-N-methylpropanamide is an organic compound that belongs to the class of aliphatic amines It is characterized by the presence of a cyclohexylamine group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Cyclohexylamino)-N-methylpropanamide can be synthesized through several methods. One common approach involves the reaction of cyclohexylamine with N-methylpropanamide under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound often involves the hydrogenation of aniline using cobalt- or nickel-based catalysts. This method is preferred due to its efficiency and scalability. Another method involves the alkylation of ammonia using cyclohexanol, which also yields high purity products .

Chemical Reactions Analysis

Types of Reactions

3-(Cyclohexylamino)-N-methylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler amines.

    Substitution: The amine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Halogenating agents like thionyl chloride can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of cyclohexylamine and propanamide, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(Cyclohexylamino)-N-methylpropanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Cyclohexylamino)-N-methylpropanamide involves its interaction with specific molecular targets. The compound binds to certain enzymes and receptors, modulating their activity. This interaction can lead to various biochemical effects, including changes in cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Cyclohexylamino)-N-methylpropanamide is unique due to its specific combination of a cyclohexylamine group and a propanamide backbone. This structural arrangement imparts distinct chemical properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

3-(cyclohexylamino)-N-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-11-10(13)7-8-12-9-5-3-2-4-6-9/h9,12H,2-8H2,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJCYCRSMCCLDFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CCNC1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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